Stereochemical Identity: (R)-Configuration vs. Racemate or (S)-Enantiomer
The primary and most fundamental differentiation for (R)-2-amino-2-cyclopropylethanol is its absolute (R)-configuration. The compound is a single, defined enantiomer, confirmed by its IUPAC name (2R)-2-amino-2-cyclopropylethanol and SMILES notation N[C@H](C1CC1)CO . Its enantiomer, (S)-2-amino-2-cyclopropylethanol (CAS 776315-67-4), and the racemic mixture (2-amino-2-cyclopropylethanol) are distinct chemical entities with different physical and biological properties . While specific comparative bioactivity data for these exact enantiomers are not available, the principle of enantiomeric differentiation is a cornerstone of pharmacology. The use of the correct (R)-enantiomer is essential for achieving the desired stereochemical outcome in asymmetric syntheses and for obtaining the correct active pharmaceutical ingredient (API) or lead compound .
| Evidence Dimension | Stereochemical configuration and identity |
|---|---|
| Target Compound Data | (R)-configuration (CAS 1270290-36-2) |
| Comparator Or Baseline | (S)-enantiomer (CAS 776315-67-4) and Racemic mixture |
| Quantified Difference | Not quantifiable (binary identity difference) |
| Conditions | Chemical structure analysis and standard chirality principles |
Why This Matters
For any research requiring chiral purity, the use of the wrong enantiomer is equivalent to using the wrong compound, invalidating all subsequent results and wasting resources.
